molecular formula C19H15IO5 B3712702 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl (2-methylphenoxy)acetate

8-iodo-4-methyl-2-oxo-2H-chromen-7-yl (2-methylphenoxy)acetate

Cat. No.: B3712702
M. Wt: 450.2 g/mol
InChI Key: GYAFSVPEZCHLDO-UHFFFAOYSA-N
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Description

The compound “8-iodo-4-methyl-2-oxo-2H-chromen-7-yl (2-methylphenoxy)acetate” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of previously published Ethyl 7-hydroxy-4-coumarinacetate . The difference lies in the ethyl acetate moiety being replaced by a methyl acetate chain attached at C9 of the central coumarin ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR data. For example, the 1H NMR (DMSO-d6) data shows various peaks indicating the presence of different types of hydrogen atoms in the molecule .

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse and depends on the specific derivative. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Future Directions

The future directions in the research of coumarin derivatives like “8-iodo-4-methyl-2-oxo-2H-chromen-7-yl (2-methylphenoxy)acetate” could involve further investigation into their biological properties and potential applications in medicine . This could include testing for other biological activities, developing more efficient synthesis methods, and investigating their mechanism of action in more detail .

Properties

IUPAC Name

(8-iodo-4-methyl-2-oxochromen-7-yl) 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IO5/c1-11-5-3-4-6-14(11)23-10-17(22)24-15-8-7-13-12(2)9-16(21)25-19(13)18(15)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAFSVPEZCHLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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